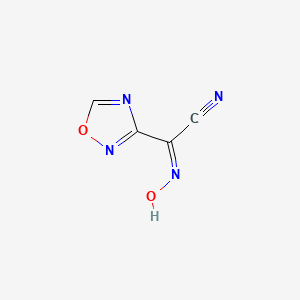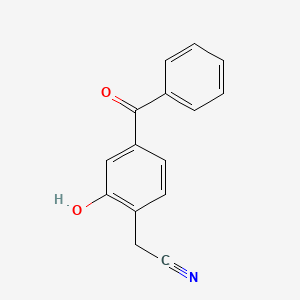
4-Cyanomethyl-3-hydroxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanomethyl-3-hydroxybenzophenone is an organic compound with the molecular formula C15H11NO2 It is a derivative of benzophenone, characterized by the presence of a cyanomethyl group and a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanomethyl-3-hydroxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with cyanomethyl reagents. One common method is the Friedel-Crafts acylation reaction, where 4-hydroxybenzophenone reacts with cyanomethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with efficient separation and purification techniques, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanomethyl-3-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an amine or other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-cyanomethyl-3-ketobenzophenone or 4-cyanomethyl-3-carboxybenzophenone.
Reduction: Formation of 4-aminomethyl-3-hydroxybenzophenone.
Substitution: Formation of various substituted benzophenone derivatives.
Applications De Recherche Scientifique
4-Cyanomethyl-3-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and UV-absorbing materials
Mécanisme D'action
The mechanism of action of 4-Cyanomethyl-3-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyanomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzophenone: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
4-Cyanobenzophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.
3-Hydroxybenzophenone: Lacks the cyanomethyl group, impacting its chemical properties and applications
Uniqueness
4-Cyanomethyl-3-hydroxybenzophenone is unique due to the presence of both the hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(4-benzoyl-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H11NO2/c16-9-8-11-6-7-13(10-14(11)17)15(18)12-4-2-1-3-5-12/h1-7,10,17H,8H2 |
Clé InChI |
NKVVDIJQTMJVMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


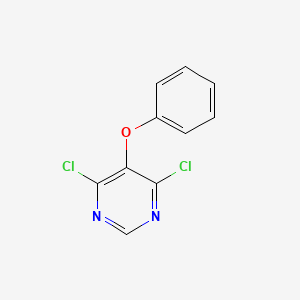
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
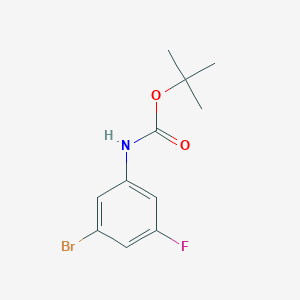
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
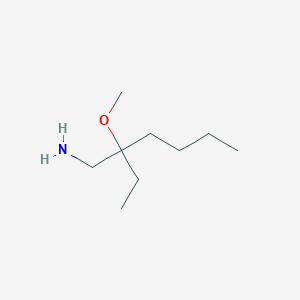


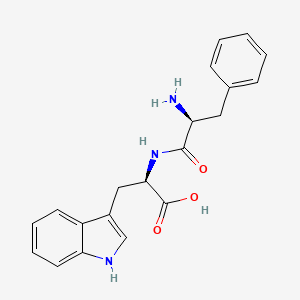

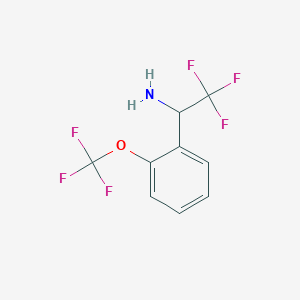
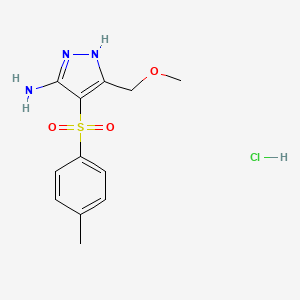

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
